[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
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Overview
Description
[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is a complex organic compound that features a combination of pyrazole and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of pyrazole to obtain 4-bromopyrazole. This intermediate is then reacted with piperidine under specific conditions to form the piperidin-1-yl derivative. The final step involves the coupling of this intermediate with 1,5-dimethylpyrazole using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the compound, followed by the addition of nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mechanism of Action
The mechanism of action of [4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler analog that lacks the piperidine and dimethylpyrazole moieties.
1,5-Dimethylpyrazole: Another analog that lacks the bromopyrazole and piperidine components.
Piperidine: A basic structure that forms part of the compound’s backbone.
Uniqueness
What sets [4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone apart from these similar compounds is its combined structural features. The presence of both pyrazole and piperidine rings, along with the bromine atom, provides unique chemical reactivity and potential biological activity that is not observed in the simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(4-bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN5O/c1-10-7-13(17-18(10)2)14(21)19-5-3-12(4-6-19)20-9-11(15)8-16-20/h7-9,12H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIDBYRCGBHJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)N3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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